molecular formula C10H13ClN2 B2870316 2-(Indolizin-2-yl)ethan-1-amine hydrochloride CAS No. 1955514-11-0

2-(Indolizin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2870316
CAS No.: 1955514-11-0
M. Wt: 196.68
InChI Key: XBGCDGLTMXYUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Indolizin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . It is a hydrochloride salt form of 2-(Indolizin-2-yl)ethan-1-amine, which is a derivative of indolizine, a nitrogen-containing heterocyclic compound. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of indolizine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Indolizin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Indolizin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Indolizin-2-yl)ethan-1-amine hydrochloride is unique due to its specific amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot. This makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-indolizin-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-5-4-9-7-10-3-1-2-6-12(10)8-9;/h1-3,6-8H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGCDGLTMXYUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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